

Flufenacet oxalate sample preparation techniques

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Compound Focus: Flufenacet oxalate

CAS No.: 201668-31-7

Cat. No.: S650731

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Flufenacet Properties & Analytical Overview

The table below summarizes the fundamental chemical information for flufenacet and common analytical techniques as referenced in the literature.

Property / Aspect	Description
CAS Number	142459-58-3 [1]
Molecular Formula	$C_{14}H_{13}F_4N_3O_2S$ [1]
Molecular Weight	363.330 g/mol [1]
Log P	3.20 [1]
Synonyms	Thiafluamide, Fluthiamid, BAY-FOE 5043 [1]
Common Techniques	HPLC (RP), GC [2]

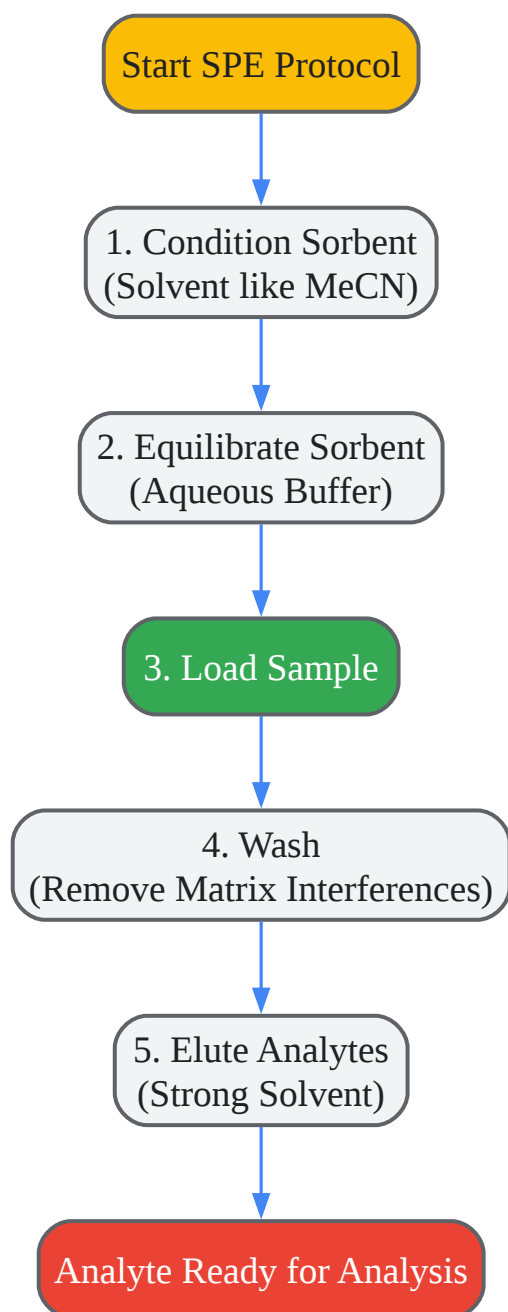
Property / Aspect	Description
Primary Use	Selective herbicide for pre-emergence control of grasses and broadleaf weeds in crops like maize and wheat [3]

Sample Preparation & Extraction Techniques

While direct methods for **flufenacet oxalate** are not available, general principles for extracting similar compounds can be adapted. Solid-Phase Extraction (SPE) is a highly relevant technique for enriching and purifying analytes from complex matrices [4].

Solid-Phase Extraction (SPE) Principles

SPE involves the distribution of an analyte between a liquid sample and a solid stationary phase [4]. The general workflow is as follows:



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- **Sorbent Selection:** For a non-polar compound like flufenacet (Log P 3.20), reverse-phase sorbents (e.g., **C18-bonded silica**) are appropriate [4]. **Mixed-mode SPE** that combines reverse-phase and ion-exchange mechanisms can offer higher selectivity [4]. Polymer-based sorbents do not require pre-conditioning and are not adversely affected by bed drying [4].
- **Critical Steps:**
 - **Conditioning:** Wet the sorbent with a solvent like methanol or acetonitrile to activate the functional groups [4].

- **Equilibration:** Pass an aqueous buffer (compatible with the sample) to prepare the sorbent for sample loading [4].
- **Loading & Washing:** Load the prepared sample. Use wash solutions to remove unwanted matrix components without displacing the analyte. For mixed-mode SPE, a non-polar wash can remove neutral interferences while the charged analyte is retained [4].
- **Elution:** Use a strong solvent (e.g., methanol, acetonitrile) to release the analyte from the sorbent. The eluate can be directly injected or concentrated and reconstituted for analysis [4].

Analytical Method Conditions

For HPLC analysis of flufenacet, a reverse-phase system is typically used. One documented method employs the following conditions [1]:

- **Column:** Newcrom R1 (a reverse-phase column with low silanol activity)
- **Mobile Phase:** Acetonitrile/Water/Phosphoric Acid
- **MS-Compatibility:** Replace phosphoric acid with formic acid for mass spectrometry detection [1]
- **Scale:** This method is scalable and can be used for impurity isolation in preparative separation [1]

Key Research Considerations

During method development, please be aware of the following points derived from recent research and regulatory findings:

- **Metabolites in Environmental Samples:** The EFSA peer review notes that environmental fate modeling indicates groundwater exposure to several flufenacet metabolites, including **FOE oxalate** [5]. If your research involves environmental samples, you will need to account for these transformation products.
- **Toxicological Data Gaps:** As of the latest assessment, the toxicological profile of some groundwater metabolites, including FOE trifluoroethanesulfonic acid, was not finalized, and consumer risk assessment from drinking water was not concluded [5]. Ensure you consult the most recent regulatory updates.
- **Analytical Scope:** The available analytical methods are designed for the active substance flufenacet. You will need to validate any adapted method specifically for the oxalate form.

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References

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